molecular formula C23H19ClN2O3 B298325 N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

Número de catálogo B298325
Peso molecular: 406.9 g/mol
Clave InChI: JPZHKTDOUMSRTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.

Mecanismo De Acción

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide acts as a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases brain GABA levels, which can lead to a reduction in neuronal excitability and anxiolytic effects. Additionally, this compound has been shown to enhance the effects of GABAergic drugs, such as benzodiazepines, which may have implications for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to increase brain GABA levels and reduce seizure activity. Additionally, this compound has been shown to reduce anxiety-like behavior and drug-seeking behavior in animal models of addiction. However, the long-term effects of this compound on brain function and behavior are not yet fully understood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GABA aminotransferase inhibition. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are some limitations to the use of this compound in laboratory experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Direcciones Futuras

There are several future directions for research involving N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide, including its potential therapeutic applications for neurological disorders such as epilepsy, addiction, and anxiety. Additionally, further studies are needed to fully understand the long-term effects of this compound on brain function and behavior. Furthermore, the development of more selective and potent GABA aminotransferase inhibitors may lead to the discovery of new treatments for neurological disorders.

Métodos De Síntesis

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-phenoxyphenylacetic acid in the presence of sodium hydride to form an intermediate compound. This intermediate is then reacted with 1-(2,5-dioxo-4-phenylpyrrolidin-3-yl)urea in the presence of a base to produce this compound. The final product is purified through recrystallization to obtain a white solid.

Aplicaciones Científicas De Investigación

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase brain GABA levels, which can lead to a reduction in seizure activity and anxiety-like behavior. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.

Propiedades

Fórmula molecular

C23H19ClN2O3

Peso molecular

406.9 g/mol

Nombre IUPAC

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H19ClN2O3/c24-17-6-8-18(9-7-17)25-23(28)16-14-22(27)26(15-16)19-10-12-21(13-11-19)29-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,25,28)

Clave InChI

JPZHKTDOUMSRTO-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

SMILES canónico

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.